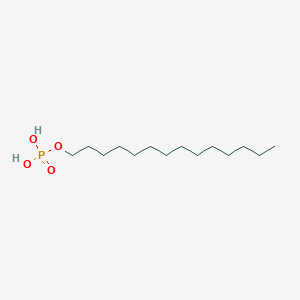
Tetradecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetradecyl dihydrogen phosphate is a useful research compound. Its molecular formula is C14H31O4P and its molecular weight is 294.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tetradecyl dihydrogen phosphate (TDHP), a phosphoric acid ester, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₃₁O₄P
- Molecular Weight : 290.34 g/mol
- IUPAC Name : this compound
TDHP is characterized by its long hydrophobic alkyl chain, which influences its interaction with biological membranes and cellular components.
Biological Activity Overview
TDHP exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that TDHP has significant antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers.
- Cytotoxicity : Studies have shown that TDHP can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is attributed to the compound's ability to alter membrane integrity and promote apoptosis in susceptible cells.
- Phosphate Solubilization : TDHP has been investigated for its role in enhancing phosphate availability in soils, which is crucial for plant growth. Its ability to solubilize phosphates can benefit agricultural practices by improving nutrient uptake in crops.
The biological activity of TDHP can be attributed to several mechanisms:
- Membrane Disruption : The presence of the long hydrophobic tail allows TDHP to insert into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
- Induction of Apoptosis : In cancer cells, TDHP has been shown to activate pathways that lead to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
- Phosphate Release : As a phosphate ester, TDHP can hydrolyze under physiological conditions, releasing free phosphate ions that can be utilized by plants and microorganisms.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the effectiveness of TDHP against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 100 µg/mL for both bacteria. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy analyses.
-
Cytotoxic Effects on Cancer Cells :
- In vitro tests using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that TDHP induced significant cytotoxicity with IC₅₀ values of 50 µM and 75 µM respectively after 48 hours of exposure. Flow cytometry analysis indicated that the compound triggered apoptosis as evidenced by increased Annexin V staining.
-
Soil Phosphate Solubilization :
- A field study assessed the impact of TDHP on chickpea growth in phosphorus-deficient soils. Plants treated with TDHP exhibited a 30% increase in biomass compared to untreated controls, correlating with improved phosphorus availability as measured by soil assays.
Research Findings Summary Table
Properties
CAS No. |
10054-29-2 |
|---|---|
Molecular Formula |
C14H31O4P |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
InChI Key |
KRIXEEBVZRZHOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O |
Key on ui other cas no. |
69029-24-9 10054-29-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















